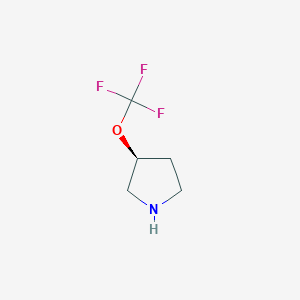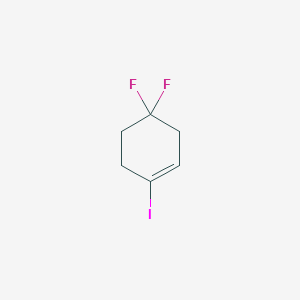![molecular formula C12H13BrO B13457160 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[211]hexane is a compound that belongs to the class of bicyclic compounds These compounds are characterized by having two rings that share two or more atoms The specific structure of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[211]hexane includes a bromomethyl group and a phenyl group attached to an oxabicyclohexane framework
Méthodes De Préparation
The synthesis of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of a mercury lamp and specialized glassware, making the process technically challenging but effective for producing the desired compound .
Analyse Des Réactions Chimiques
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution reactions. The bromomethyl group is particularly reactive and can be substituted with other functional groups using common reagents such as nucleophiles. For example, the bromomethyl group can be replaced with an amine group through a nucleophilic substitution reaction, resulting in the formation of a new compound with different properties . The reaction conditions for these substitutions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new bio-active compounds . In biology and medicine, this compound is studied for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets. Additionally, in the industrial sector, it is used in the production of materials with specialized properties .
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxabicyclohexane framework provides a rigid structure that can influence the compound’s binding affinity and specificity for its targets . The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. These compounds share a similar bicyclic structure but differ in the number and arrangement of their rings. Bicyclo[1.1.1]pentane, for example, has a more compact structure with three carbon atoms shared between the rings, while bicyclo[2.2.1]heptane has a larger ring system with seven carbon atoms . The unique features of this compound, such as the presence of the bromomethyl and phenyl groups, make it distinct and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H13BrO |
|---|---|
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H13BrO/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
WNOBHYJRPZNFPP-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)C3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


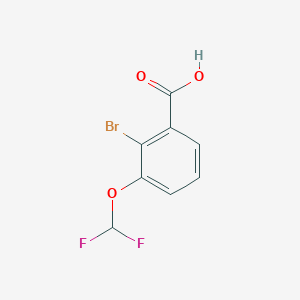
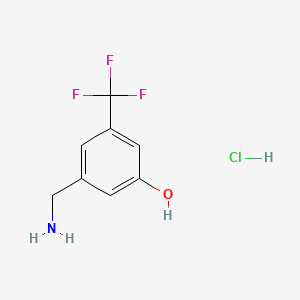
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
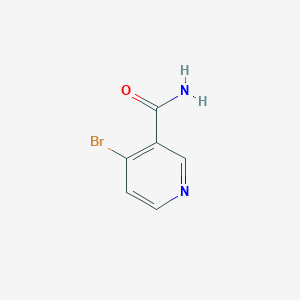
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)

![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
